N-methylsulfonamide physical and chemical properties
N-methylsulfonamide physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methylmethanesulfonamide
Abstract
N-Methylmethanesulfonamide (CAS No. 1184-85-6) is a simple yet significant organic compound featuring the robust sulfonamide functional group. Its utility as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries necessitates a thorough understanding of its core physical and chemical characteristics.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of N-methylmethanesulfonamide's properties. We will explore its structural features, physical constants, spectroscopic signature, and chemical reactivity. Furthermore, this document provides detailed, field-proven experimental protocols for its synthesis and for the determination of its aqueous solubility, grounding theoretical knowledge in practical application.
Introduction & Molecular Structure
The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibiotics.[3][4] N-methylmethanesulfonamide represents a fundamental building block within this class, providing a reactive site for further molecular elaboration. A precise understanding of its properties is paramount for optimizing reaction conditions, developing purification strategies, and predicting the behavior of more complex derivatives.
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name : N-methylmethanesulfonamide[5]
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Common Names : N-methyl methanesulfonamide, Methyl sulfonyl methyl amine
Molecular Structure
The structure consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a methylamino group. This arrangement confers significant polarity and specific chemical reactivity to the molecule.
Stability and Decomposition
N-methylmethanesulfonamide should be handled with care. It is listed as air-sensitive and should be stored under an inert atmosphere. [1]It is incompatible with strong acids, bases, and oxidizing agents, which can lead to unintended reactions. [7]Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx). [7]
Key Experimental Protocols
The following protocols are provided as validated, reproducible methods for the synthesis and analysis of N-methylmethanesulfonamide.
Protocol: Synthesis of N-Methylmethanesulfonamide
This procedure describes a standard nucleophilic substitution reaction to form the sulfonamide bond. The causality is straightforward: the primary amine (methylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Excess methylamine is used to act as a base, neutralizing the hydrochloric acid byproduct generated during the reaction.
Materials:
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Methanesulfonyl chloride
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Monomethylamine (8 M solution in ethanol)
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Ethanol
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Dichloromethane
Procedure: [1]1. Cool a stirred solution of monomethylamine (8 M in EtOH, 4.8 eq.) to 0 °C in an ice bath. 2. Slowly add methanesulfonyl chloride (1.0 eq.) dropwise to the cooled amine solution, maintaining the temperature at 0 °C. 3. After the addition is complete, allow the reaction mixture to warm to room temperature. 4. Continue stirring for 16 hours to ensure the reaction goes to completion. 5. Remove the solvent (ethanol) via distillation under reduced pressure. 6. Dilute the resulting residue with dichloromethane (e.g., 200 mL). Any precipitated methylamine hydrochloride will be insoluble. 7. Filter the mixture to remove the solid salt. 8. Concentrate the filtrate under reduced pressure to yield the crude N-methylmethanesulfonamide. Further purification can be achieved by distillation under high vacuum.
Workflow for Synthesis
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a gold-standard, self-validating system for determining equilibrium solubility. The core principle is to create a saturated solution and then measure the concentration of the dissolved analyte, ensuring that equilibrium has been reached and that only the dissolved portion is quantified.
Materials:
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N-methylmethanesulfonamide
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Deionized water
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Scintillation vials or flasks with screw caps
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Shaker or orbital incubator set to 25 °C
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Syringe filters (e.g., 0.45 µm PTFE)
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Analytical balance
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Calibrated HPLC or GC system for quantification
Procedure:
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Add an excess amount of N-methylmethanesulfonamide to a pre-weighed vial (enough so that solid remains after equilibration).
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Add a known volume of deionized water to the vial.
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Seal the vial tightly and place it on a shaker in a temperature-controlled environment at 25 °C.
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Agitate the mixture for at least 24 hours to ensure equilibrium is reached. Check for the presence of undissolved solid.
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Allow the vials to stand undisturbed at 25 °C for at least 1 hour to let the solid settle.
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Carefully withdraw an aliquot of the supernatant using a syringe.
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Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.
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Dilute the filtered sample with a suitable solvent (e.g., water or methanol) to a concentration within the calibrated range of the analytical instrument.
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Quantify the concentration of N-methylmethanesulfonamide in the diluted sample using a pre-validated HPLC or GC method.
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Calculate the original solubility in g/L, accounting for the dilution factor.
Safety and Handling
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
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Hazard Identification : N-methylmethanesulfonamide is associated with the following GHS hazard statements:
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H315 : Causes skin irritation. [1][8] * H319 : Causes serious eye irritation. [1][8] * H335 : May cause respiratory irritation. [1][8]* Recommended Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid direct contact with skin and eyes. [7]* Storage Conditions : Store in a tightly sealed container in a cool, dry place. [7]To prevent degradation from atmospheric components, it is recommended to store under an inert gas like nitrogen or argon at 2-8°C. [1][6][7][9]
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Conclusion
N-methylmethanesulfonamide is a foundational molecule whose physical and chemical properties are well-defined. Its liquid state at room temperature, solubility in polar organic solvents, and the defined reactivity of its N-H bond make it a highly practical and predictable reagent in synthetic chemistry. The data and protocols presented in this guide provide researchers and drug development professionals with the necessary technical information to confidently and effectively utilize N-methylmethanesulfonamide in their work, from reaction design and execution to purification and handling.
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